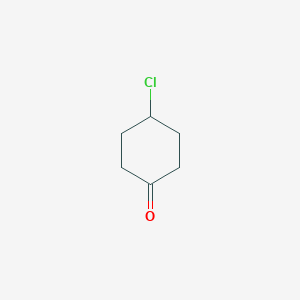

4-Chlorocyclohexanone

Übersicht

Beschreibung

4-Chlorocyclohexanone is a useful research compound. Its molecular formula is C6H9ClO and its molecular weight is 132.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chlorocyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorocyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformation Studies

4-Chlorocyclohexanone and its derivatives have been extensively studied for their molecular structure and conformation. For instance, the molecular structure and conformation of 2-chlorocyclohexanone were determined using gas-phase electron diffraction, revealing the existence of axial and equatorial conformers (Shen, 1983). Additionally, photoelectronic spectra analysis of similar compounds helped in investigating orbital interactions and preferential conformations (Loudet, Grimaud, Metras, & Pfister-Guillouzo, 1976).

Chemical Reaction Studies

4-Chlorocyclohexanone is also a subject of interest in various chemical reaction studies. For instance, the reaction of 2-chlorocyclohexanones with anhydrous aluminium chloride under nitrogen was explored, providing insights into the formation of aluminium chloride complex and the corresponding unsaturated ketone (Arai, Yasuhara, & Yamaguchi, 1972).

Polymerization and Catalysis

The compound is utilized in polymerization processes and catalysis. For example, α-Chloro-e-caprolactone was prepared by the Baeyer−Villiger oxidation of α-chlorocyclohexanone, leading to various polymer grafts and functional groups (Lenoir et al., 2004). Additionally, the synthesis of 4-silacyclohexan-1-ones starting from 4-chlorocyclohexanone showcased the versatility of this compound in building blocks for synthesis (Fischer, Burschka, & Tacke, 2014).

Environmental and Bioorganic Applications

4-Chlorocyclohexanone's derivatives are used in environmental applications, such as in the catalytic degradation and mineralization of 4-chlorophenol (Lei et al., 2021). Also, it is involved in bioorganic reactions, such as in the evolved cyclohexanone monooxygenase used for Baeyer-Villiger oxidation (Kayser & Clouthier, 2006).

Eigenschaften

IUPAC Name |

4-chlorocyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBAVJLZSWOEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorocyclohexanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

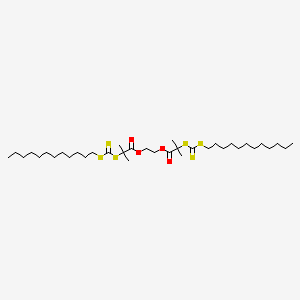

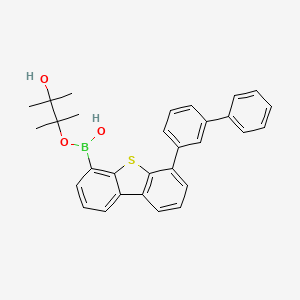

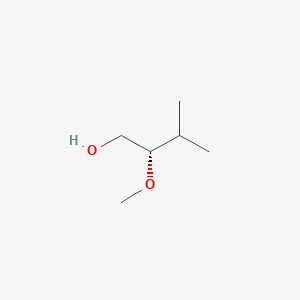

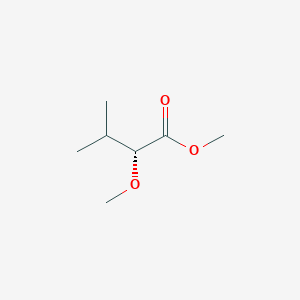

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-chlorocyclohexanone in the synthesis of sabina ketone?

A1: 4-Chlorocyclohexanone serves as a crucial intermediate in the synthesis of sabina ketone and other 5-alkylbicyclo[3.1.0]hexan-2-ones [, ]. The synthesis starts with aromatic ethers, which undergo Birch reduction, hydrogen chloride addition, and hydrolysis to yield 4-chlorocyclohexanones. Treatment of these compounds with a base then leads to the formation of the target bicyclic ketones.

Q2: Can you elaborate on the reaction involving 4-chlorocyclohexanone and its transformation into the final product?

A2: While the provided abstracts don't delve into the detailed mechanism, they indicate that treating 4-chlorocyclohexanone with a base results in the formation of the bicyclic ring system [, ]. This likely involves an intramolecular cyclization reaction where the base abstracts a proton, generating a carbanion that attacks the carbonyl group, ultimately forming the bicyclo[3.1.0]hexane structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1-Hydroxyethyl)phenyl]ethyl-methylcarbamic acid](/img/structure/B8230789.png)

![1-[(5S)-10,10-dimethyl-4,4-dioxo-4lambda6-thia-3-azatricyclo[5.2.1.01,5]decan-6-yl]prop-2-en-1-one](/img/structure/B8230791.png)

![Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-](/img/structure/B8230809.png)

![2-[1-(Phenylmethoxycarbonylamino)ethyl]benzoic acid](/img/structure/B8230864.png)

![2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B8230872.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B8230883.png)

![7-[(Tert-butoxy)carbonyl]-7-azabicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B8230887.png)